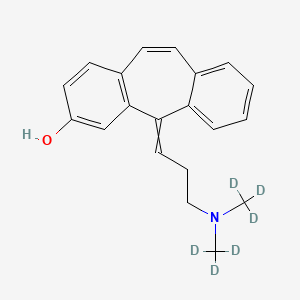

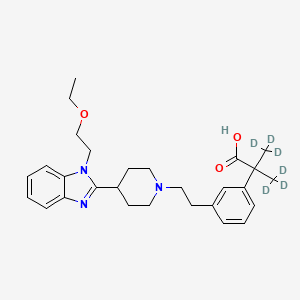

(R)-Modafinil-d10 Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylates are the conjugate base of a carboxylic acid . They are ions with negative charge and can be formed by deprotonation of carboxylic acids . Carboxylate salts and esters have the general formulas M(RCOO)n and RCOOR’ respectively, where M is a metal, n is 1 or 2, and R and R’ are organic groups .

Synthesis Analysis

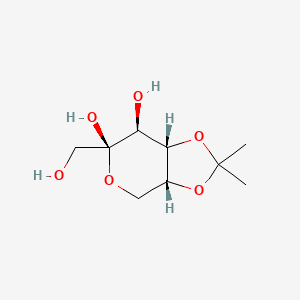

Carboxylate ions can be formed by deprotonation of carboxylic acids . Such acids typically have pKa of less than 5, meaning that they can be deprotonated by many bases, such as sodium hydroxide or sodium bicarbonate . Carboxylic acid salts with a hydrogen atom in the alpha position next to the carboxylate group can be converted to dianions with strong bases like lithium diisopropylamide .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia) the resulting salts have pronounced ionic character and are usually soluble in water . Carboxylic acid salts with a hydrogen atom in the alpha position next to the carboxylate group can be converted to dianions with strong bases like lithium diisopropylamide .Physical And Chemical Properties Analysis

Carboxylic acids and salts having alkyl chains longer than six carbons exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule . Depending on the nature of the hydrophilic portion these compounds may form monolayers on the water surface or sphere-like clusters, called micelles, in solution .Future Directions

properties

CAS RN |

1217853-95-6 |

|---|---|

Product Name |

(R)-Modafinil-d10 Carboxylate |

Molecular Formula |

C15H14O3S |

Molecular Weight |

284.395 |

IUPAC Name |

2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

InChI Key |

QARQPIWTMBRJFX-PKABRSRBSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

synonyms |

2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)